molecular formula C13H16O3 B13563928 1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid

1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13563928
M. Wt: 220.26 g/mol
InChI Key: RAXCBDJCROLLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-hydroxy-4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting intermediate is then subjected to oxidation to form the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-(3-oxo-4-methylphenyl)cyclopentane-1-carboxylic acid.

    Reduction: Formation of 1-(3-hydroxy-4-methylphenyl)cyclopentane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
  • 1-(4-Hydroxy-3-methylphenyl)cyclopentane-1-carboxylic acid
  • 1-(3-Hydroxy-4-methylphenyl)cyclohexane-1-carboxylic acid

Uniqueness

1-(3-Hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and a methyl group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(3-hydroxy-4-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-9-4-5-10(8-11(9)14)13(12(15)16)6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3,(H,15,16)

InChI Key

RAXCBDJCROLLES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.